Dimethyl 2-(4-(2-hydroxyphenylcarbonothioyl)piperazin-1-yl)maleate
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Description
Dimethyl 2-(4-(2-hydroxyphenylcarbonothioyl)piperazin-1-yl)maleate is a useful research compound. Its molecular formula is C17H20N2O5S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications
Drug Metabolism and Pharmacokinetics
Studies on compounds structurally related to Dimethyl 2-(4-(2-hydroxyphenylcarbonothioyl)piperazin-1-yl)maleate, such as L-735,524, a potent HIV-1 protease inhibitor, delve into their metabolic pathways, identifying major metabolites and their formation mechanisms. This research aids in understanding the drug's biotransformation and potential interactions within the human body (Balani et al., 1995).
Neuroprotective Agents
Investigations into dimethyl-carbamic acid derivatives for Alzheimer's disease treatment have shown that such compounds can offer neuroprotection against Aβ42 toxicity, suggesting a multi-target therapeutic strategy. These findings highlight the potential of structurally related compounds in developing treatments for neurodegenerative diseases (Lecanu et al., 2010).
Antimicrobial and Anti-Neoplastic Activities
Research on novel piperazine derivatives demonstrates their significant antimicrobial and antifungal activities, underscoring the potential of piperazine-based compounds in addressing bacterial and fungal infections. Additionally, certain derivatives have shown promising anti-cancer activity against various cancer cell lines, indicating the broad therapeutic applications of these compounds (Rajkumar et al., 2014).
Antioxidant Properties for Age-Related Diseases
Compounds with antioxidant properties, including N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, have been synthesized and evaluated for their protective effects against cell viability decrease and oxidative stress in models of cataract, AMD, and Alzheimer's dementia. This line of research highlights the importance of antioxidant agents in managing age-related diseases (Jin et al., 2010).
Properties
IUPAC Name |
dimethyl (E)-2-[4-(2-hydroxybenzenecarbothioyl)piperazin-1-yl]but-2-enedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-15(21)11-13(17(22)24-2)18-7-9-19(10-8-18)16(25)12-5-3-4-6-14(12)20/h3-6,11,20H,7-10H2,1-2H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILJKCSFULVHTQ-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)N1CCN(CC1)C(=S)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)OC)/N1CCN(CC1)C(=S)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.